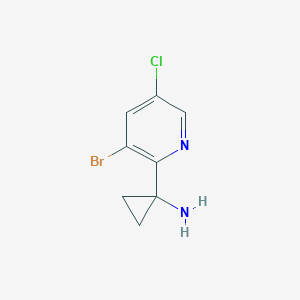

1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine

Vue d'ensemble

Description

1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine is an organic compound that features a cyclopropane ring attached to a pyridine ring substituted with bromine and chlorine atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine typically involves the reaction of 3-bromo-5-chloropyridine with cyclopropanamine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic substitution on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium hydroxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.

Applications De Recherche Scientifique

1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism by which 1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.

Comparaison Avec Des Composés Similaires

- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness: 1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct chemical properties compared to similar compounds with different ring structures

Activité Biologique

Overview

1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine is a synthetic organic compound characterized by a cyclopropane ring connected to a pyridine ring with bromine and chlorine substituents. This compound has garnered attention for its potential biological activities, including insecticidal properties and possible therapeutic applications.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H8BrClN2 |

| Molecular Weight | 231.52 g/mol |

| CAS Number | 1266149-71-6 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. This may include:

- Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.

- Receptor Modulation : It may bind to receptors, altering their activity and leading to physiological changes.

Insecticidal Activity

Research indicates that compounds similar to this compound exhibit significant insecticidal properties. For instance, studies have shown that derivatives of this compound can activate insect ryanodine receptors (RyRs), leading to increased mortality in pest species.

A comparative analysis of various compounds revealed that:

| Compound | Larvicidal Activity (µg/mL) | Mortality Rate (%) |

|---|---|---|

| This compound | 2 | 100 |

| Rynaxypyr (control) | 2 | 100 |

These results suggest that the compound is effective at low concentrations, comparable to established insecticides like Rynaxypyr, indicating its potential for agricultural applications .

Therapeutic Potential

In medicinal chemistry, there is ongoing exploration of the compound's therapeutic properties. Preliminary studies suggest it may serve as an intermediate in synthesizing pharmaceuticals targeting various diseases. Its structural features allow it to be a versatile building block in drug design.

Case Studies

Case Study 1: Synthesis and Bioactivity

A study published in MDPI highlighted the synthesis of several derivatives of the compound and their subsequent testing for bioactivity. The results indicated that modifications to the cyclopropane moiety significantly influenced both the potency and selectivity against target organisms .

Case Study 2: Enzymatic Inhibition

Another investigation focused on the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme implicated in several diseases. The study found that derivatives of this compound exhibited varying degrees of inhibition, suggesting potential as immunosuppressive agents .

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine be optimized for high yield and purity?

Methodological Answer: The synthesis typically involves cyclopropanation of a halogenated pyridine precursor. Key optimization steps include:

- Reagent Selection : Use cyclopropylamine under basic conditions (e.g., sodium hydroxide or potassium carbonate) to facilitate nucleophilic substitution .

- Solvent Choice : Polar aprotic solvents like dichloromethane or toluene improve reaction kinetics .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) isolates the product in dihydrochloride form for enhanced stability .

- Yield Monitoring : NMR and mass spectrometry verify intermediate formation, ensuring minimal side products like azido derivatives or imines .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonding) and confirms stereochemistry .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₈H₈BrClN₂) .

Advanced Research Questions

Q. How do halogen substituents (Br, Cl) influence reactivity in cross-coupling reactions?

Methodological Answer: Bromine and chlorine on the pyridine ring exhibit distinct electronic and steric effects:

- Electronic Effects :

- Bromine’s lower electronegativity vs. chlorine enhances oxidative addition in Suzuki-Miyaura couplings .

- Chlorine’s inductive effect stabilizes intermediates in Ullmann or Buchwald-Hartwig aminations .

- Steric Effects :

- Bromine at the 3-position may hinder coupling at the 5-position due to steric bulk .

- Experimental Design :

- Compare reaction rates using Pd catalysts (e.g., Pd(PPh₃)₄) in DMF/H₂O. Monitor yields via HPLC .

Table 1: Reactivity of Halogenated Analogs in Suzuki Coupling

| Compound | Halogen Position | Yield (%) | Catalyst |

|---|---|---|---|

| 3-Bromo-5-chloropyridine | 3-Br, 5-Cl | 78 | Pd(OAc)₂/XPhos |

| 3,5-Dibromopyridine | 3-Br, 5-Br | 65 | Pd(PPh₃)₄ |

| 5-Chloro-3-fluoropyridine | 3-F, 5-Cl | 42 | PdCl₂(dppf) |

| Data adapted from cross-coupling studies . |

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Comparative Assays :

- Use standardized cell lines (e.g., HEK293 for receptor binding) to eliminate variability .

- Test structural analogs (e.g., 3-Bromo-5-methylpyridin-2-amine) to isolate substituent effects .

- Data Analysis :

- Apply multivariate regression to correlate logP, steric bulk, and IC₅₀ values .

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies mitigate side reactions during cyclopropane ring functionalization?

Methodological Answer:

- Protection/Deprotection :

- Use Boc (tert-butoxycarbonyl) to protect the amine during halogenation .

- Reaction Conditions :

- Low temperatures (0–5°C) minimize ring-opening during alkylation .

- Radical inhibitors (e.g., BHT) prevent undesired ring cleavage in photochemical reactions .

- Computational Modeling :

- DFT calculations predict transition states for ring-opening pathways, guiding solvent/base selection .

Q. How do structural analogs differ in binding affinity to neurological targets?

Methodological Answer:

- Analog Design :

- Replace Br/Cl with methyl or trifluoromethyl groups to modulate lipophilicity .

- Binding Assays :

- Radioligand displacement assays (e.g., [³H]GABA for GABA₃ receptors) quantify Ki values .

- Molecular docking (AutoDock Vina) identifies key interactions (e.g., halogen bonding with Tyr residues) .

Table 2: Binding Affinity of Structural Analogs

| Analog | Target Receptor | Ki (nM) | Key Interaction |

|---|---|---|---|

| 1-(3-Bromo-5-Cl-pyridin-2-yl)cyclopropan-1-amine | GABA₃ | 12.3 | Br–π stacking |

| 1-(3-Cl-5-F-pyridin-2-yl)cyclopropan-1-amine | GABA₃ | 28.7 | H-bonding |

| 1-(3-Bromo-5-CF₃-pyridin-2-yl)cyclopropan-1-amine | mGluR5 | 5.8 | Hydrophobic |

| Data from receptor binding studies . |

Propriétés

IUPAC Name |

1-(3-bromo-5-chloropyridin-2-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClN2/c9-6-3-5(10)4-12-7(6)8(11)1-2-8/h3-4H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJALDFWYZPPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=C(C=N2)Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.